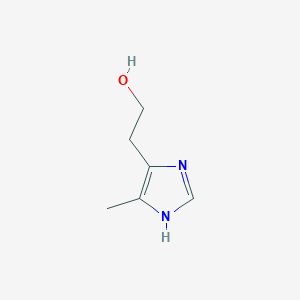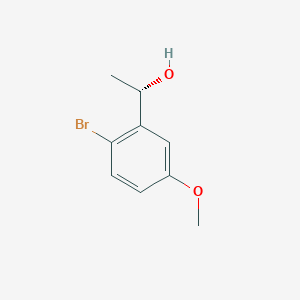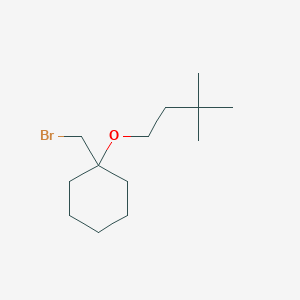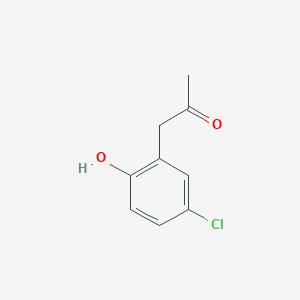
1-(5-Chloro-2-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-hydroxyphenyl)propan-2-one is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its solid physical state, a melting point of 59-60°C, and a boiling point of 135-136°C at 15 mmHg .
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propanone under specific conditions. One common method includes the use of anhydrous ethanol and a few drops of glacial acetic acid as catalysts . The reaction mixture is refluxed and then cooled to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(5-Chloro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
2’-Hydroxy-5’-chloropropiophenone: Similar in structure but differs in the position of the hydroxyl group.
5’-Chloro-2’-hydroxypropiophenone: Another closely related compound with slight variations in functional groups.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to their structural differences.
Eigenschaften
Molekularformel |
C9H9ClO2 |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
1-(5-chloro-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI-Schlüssel |
YINSMSLKAYFLCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


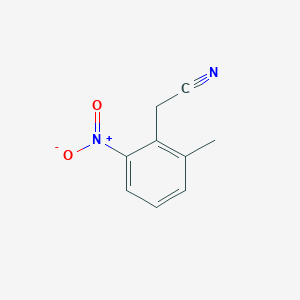
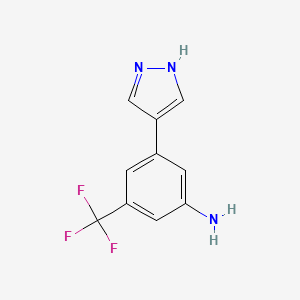

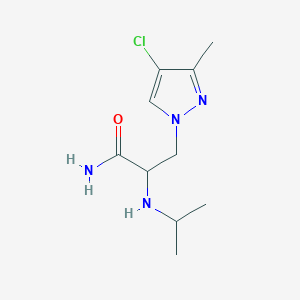
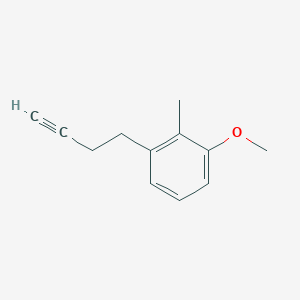
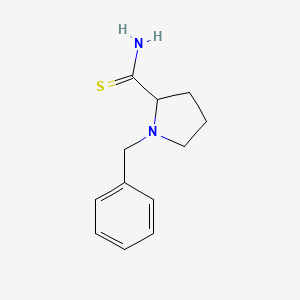
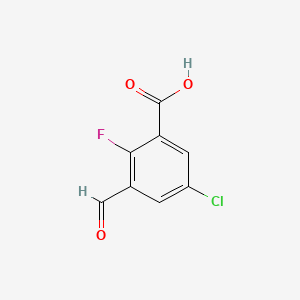
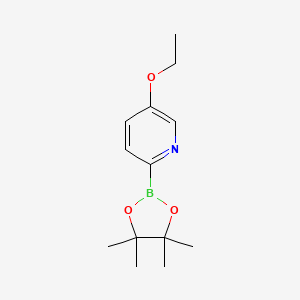

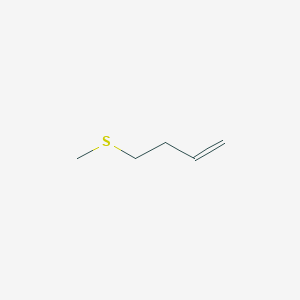
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
